2-Cyanoethane-1-sulfonamide
Overview
Description
2-Cyanoethane-1-sulfonamide is a chemical compound with the molecular formula C3H6N2O2S. It is known for its applications in various scientific research fields and industrial processes . The compound is characterized by the presence of a cyano group (-CN) and a sulfonamide group (-SO2NH2), which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 2-Cyanoethane-1-sulfonamide can be achieved through several methods. One common approach involves the reaction of cyanoacetic acid with sulfonamide under specific conditions . Another method includes the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates . Industrial production methods often involve solvent-free reactions or the use of steam baths to facilitate the reaction .
Chemical Reactions Analysis
2-Cyanoethane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions include sulfonic acids, amines, and substituted sulfonamides.
Scientific Research Applications
2-Cyanoethane-1-sulfonamide has numerous applications in scientific research and industry:
Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds.
Biology: The compound is utilized in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Cyanoethane-1-sulfonamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the sulfonamide group can participate in hydrogen bonding and other interactions with biological molecules . These interactions can inhibit enzyme activity or alter protein function, leading to various biological effects.
Comparison with Similar Compounds
2-Cyanoethane-1-sulfonamide can be compared with other similar compounds such as:
Cyanoacetamide: Similar in structure but lacks the sulfonamide group.
Sulfanilamide: Contains a sulfonamide group but lacks the cyano group.
Ethanesulfonamide: Lacks the cyano group but contains the sulfonamide group. The presence of both the cyano and sulfonamide groups in this compound makes it unique and versatile in its applications.
Properties
IUPAC Name |
2-cyanoethanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2O2S/c4-2-1-3-8(5,6)7/h1,3H2,(H2,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQVQJTDKXVPNIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97716-80-8 | |
Record name | 2-cyanoethane-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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